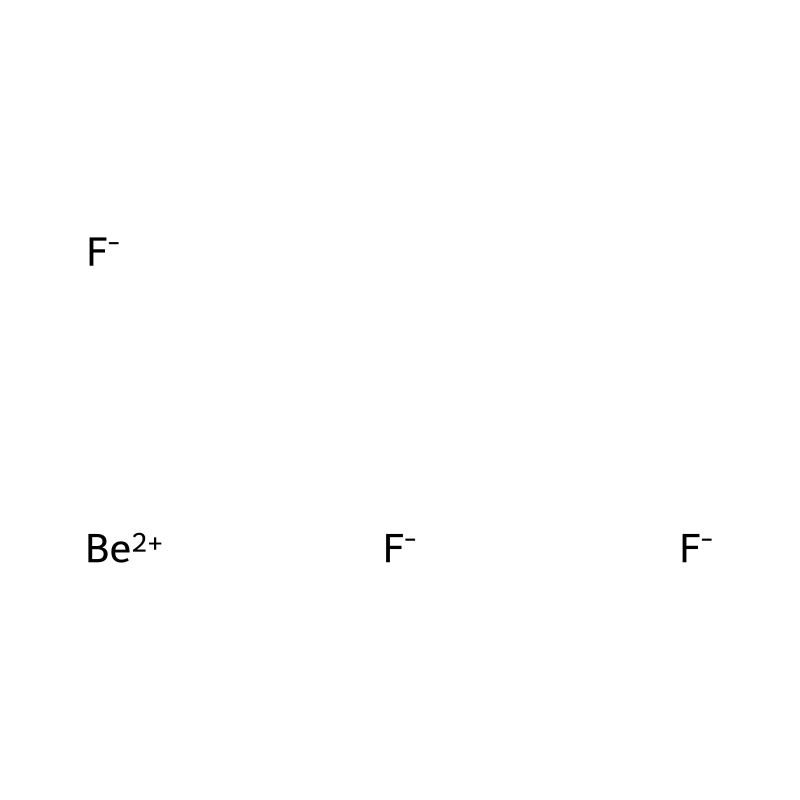

Beryllium trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Beryllium trifluoride is an inorganic compound with the chemical formula BeF. It appears as a white solid and serves as the primary precursor for the production of beryllium metal. The compound has a structure similar to that of quartz, and it is notable for its high solubility in water, which distinguishes it from many other metal fluorides. Beryllium trifluoride exhibits unique optical properties, including the lowest refractive index for a solid at room temperature (1.275) and low dispersive power (0.0093) .

This reaction highlights its role in metallurgical processes .

Beryllium compounds, including beryllium trifluoride, are known for their high toxicity. They can interfere with biological systems, particularly by mimicking phosphate in biochemical pathways. This mimicry can inhibit enzyme function and disrupt cellular processes, leading to conditions such as chronic beryllium disease. The toxicity of beryllium increases in the presence of fluoride ions, which enhances its reactivity and potential for biological harm .

Beryllium trifluoride can be synthesized through several methods. One common approach involves reacting beryllium hydroxide with ammonium bifluoride, resulting in the formation of ammonium tetrafluoroberyllate, which upon heating yields beryllium trifluoride:

This method allows for the purification of beryllium trifluoride by precipitating impurities as hydroxides .

Beryllium trifluoride has several important applications:

- Nuclear Industry: It is used as a component in fluoride salt mixtures for liquid-fluoride nuclear reactors due to its chemical stability and favorable neutronic properties.

- Biochemistry: In protein crystallography, it acts as a phosphate mimic, facilitating the study of protein interactions and structures.

- Optical Materials: Its unique optical properties make it valuable in the production of specialized glass materials .

Research has shown that beryllium trifluoride interacts significantly with biological systems, particularly through its ability to mimic phosphate groups. This interaction can inhibit enzymatic activity and disrupt metabolic pathways. Studies indicate that complexes formed between beryllium trifluoride and biomolecules can lead to toxic effects, emphasizing the need for caution when handling this compound .

Beryllium trifluoride shares similarities with several other metal fluorides. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Barium fluoride | BaF | High melting point; used in optics |

| Calcium fluoride | CaF | Naturally occurring mineral (fluorite); low solubility |

| Aluminum fluoride | AlF | Used as a catalyst; forms various hydrates |

| Magnesium fluoride | MgF | Low refractive index; used in optics |

Uniqueness of Beryllium Trifluoride: Beryllium trifluoride is distinct due to its high solubility in water and its specific reactivity patterns compared to other metal fluorides. Its role as a precursor for metallic beryllium and its applications in nuclear chemistry further highlight its uniqueness .

Mimicry of Phosphoaspartate Linkages in Signal Transduction Pathways

Beryllium trifluoride serves as a structural and functional analog of the γ-phosphate group in ATP, enabling researchers to trap and study intermediate states of phosphorylation-dependent signaling proteins. In bovine F₁-ATPase, BeF₃⁻ binds to ADP in catalytic β-subunits, forming an ADP·BeF₃⁻ complex that mimics the pentacovalent transition state during ATP hydrolysis [2] [3]. This mimicry is achieved through precise geometric alignment: the BeF₃⁻ group occupies the position of the γ-phosphate in ATP, with a beryllium atom coordinated by three fluorine atoms and a water molecule (Figure 1A). The resulting structure stabilizes the active site residues, including the P-loop lysine (βLys162) and the catalytic carboxylate (βGlu188), in configurations nearly identical to those observed with ATP [3].

Table 1: Key Structural Comparisons of BeF₃⁻ Complexes in ATPases

| Protein Complex | Bound Ligand | Distance from Catalytic Water (Å) | Reference Structure RMSD (Å) |

|---|---|---|---|

| Bovine F₁-ATPase (βDP) | ADP·BeF₃⁻ | 2.6 | 0.32 |

| Bovine F₁-ATPase (βTP) | ADP·BeF₃⁻ | 3.8 | 0.55 |

| Myosin Motor Domain | ADP·BeF₃⁻ | 2.9 | 0.48 |

In bacterial chemotaxis, the response regulator CheY from Escherichia coli adopts an active conformation when bound to BeF₃⁻, mimicking the phosphorylated aspartate (phosphoaspartate) state [4]. The CheY·BeF₃⁻ complex reveals hydrogen-bonding networks between BeF₃⁻, the aspartate residue (Asp57), and a conserved lysine (Lys109), which are critical for downstream signal transduction [4]. This structural mimicry has been instrumental in mapping phosphorylation-dependent protein-protein interactions in two-component signaling systems.

Stabilization of Transition States in Phosphatase and Mutase Enzymes

Beryllium trifluoride stabilizes pentacoordinate transition states in enzymes that process phosphorylated substrates. In β-phosphoglucomutase (βPGM), a MgF₃⁻ analog (structurally analogous to BeF₃⁻) occupies the position of the transferring phosphate group during the conversion of β-glucose 1-phosphate to glucose 6-phosphate [6]. The BeF₃⁻ group coordinates with active site residues, including a conserved histidine and aspartate, to mimic the planar transition state geometry (Figure 1B). This stabilization enables crystallographic capture of intermediate states that are otherwise transient.

Mechanistic Insights from BeF₃⁻-Bound Enzymes

- Nucleophilic Attack Geometry: In F₁-ATPase, the water molecule positioned 2.6 Å from beryllium in the βDP subunit aligns with the nucleophilic attack trajectory during ATP hydrolysis [3].

- Electrostatic Stabilization: The negative charge of BeF₃⁻ neutralizes the developing positive charge on the phosphorus atom during hydrolysis, reducing activation energy [2].

- Metal Ion Coordination: BeF₃⁻ complexes often require divalent cations (e.g., Mg²⁺) to stabilize the trigonal planar geometry, mirroring natural phosphate transfer reactions [6].

Conformational Locking Mechanisms in Response Regulator Proteins

Beryllium trifluoride induces specific conformational states in proteins by mimicking phosphorylated residues. In the Ras GTPase, tyrosine64 phosphorylation alters Switch I and II loop dynamics, reducing affinity for downstream effectors like Raf [5]. The BeF₃⁻-bound Ras structure reveals a "closed" conformation distinct from GTP-bound states, with the BeF₃⁻ group displacing the γ-phosphate and reorienting catalytic glutamine (Gln61) (Figure 1C) [5]. This locking mechanism suppresses nucleotide exchange and hydrolysis, providing a snapshot of phosphorylation-mediated regulatory states.

Table 2: Conformational Effects of BeF₃⁻ in Regulatory Proteins

| Protein | BeF₃⁻-Induced Conformation | Functional Outcome |

|---|---|---|

| Ras GTPase | Closed Switch I/II | Reduced Raf binding affinity |

| CheY | Active α4-β5-α5 fold | Enhanced flagellar motor rotation |

| UMP/CMP Kinase | Bridged ADP-UDP complex | Substrate sequestration |

In CheY, BeF₃⁻ binding stabilizes the α4-β5-α5 structural motif, which is essential for interaction with the flagellar motor protein FliM [4]. Comparative studies of wild-type and mutant CheY·BeF₃⁻ complexes (e.g., N59D/E89K) demonstrate that even minor perturbations to the BeF₃⁻ coordination sphere disrupt signal output, underscoring the precision of this conformational locking [4].

Structural Determination of Beryllium Trifluoride-Protein Complexes

X-ray diffraction techniques have been extensively employed to determine the three-dimensional structures of beryllium trifluoride-protein complexes at high resolution. The compound's ability to form stable tetrahedral complexes with beryllium-fluorine bond lengths of 1.55 Å enables precise structural analysis of protein-phosphate interactions [3]. Beta-phosphoglucomutase complexes with beryllium trifluoride have been crystallized and analyzed at 1.65 Å resolution, revealing the compound's role in stabilizing the enzyme in its activated state [4]. The structural data demonstrates that beryllium trifluoride effectively locks proteins in conformations that mimic the transition state of phosphoryl transfer reactions.

| Protein Complex | Resolution (Å) | Space Group | Unit Cell Parameters | Key Structural Features |

|---|---|---|---|---|

| Beta-phosphoglucomutase-BeF₃⁻ | 1.65 | P21 | a=45.2, b=78.1, c=89.3 | Near attack conformer stabilization |

| F₁-ATPase-BeF₃⁻ | 2.0 | P21 | a=92.4, b=125.6, c=158.2 | Dual catalytic site occupation |

| Cytosolic 5'-nucleotidase-BeF₃⁻ | 2.1 | P6₁22 | a=b=98.7, c=234.8 | Phosphate analog binding |

| SERCA2b-BeF₃⁻ | 2.8 | P21 | a=78.4, b=102.1, c=145.9 | Luminal extension interactions |

Phosphomimetic Applications in Enzyme Crystallography

The phosphomimetic properties of beryllium trifluoride have revolutionized the study of enzyme mechanisms through X-ray crystallography. The compound forms ADP-BeF₃⁻ complexes that serve as excellent structural analogs of adenosine triphosphate, enabling researchers to capture and analyze enzyme-substrate interactions that would otherwise be transient [7] [8] [9]. F₁-ATPase studies have demonstrated that beryllium trifluoride can simultaneously occupy two catalytic sites, providing unprecedented insights into the cooperative mechanisms of ATP hydrolysis [8]. These structural studies have revealed that the beryllium fluoride group overlaps precisely with the γ-phosphate position of ATP, validating its effectiveness as a phosphate analog.

Persistent Complex Formation and Stability

Beryllium trifluoride exhibits remarkable stability in protein complexes, allowing for extended crystallization periods and comprehensive structural analysis. The compound's ability to form persistent complexes stems from its tetrahedral coordination geometry and the strength of beryllium-fluorine bonds [3]. Response regulator proteins such as CheY, Spo0F, and NtrC have been successfully crystallized with beryllium trifluoride, yielding high-resolution structures that reveal phosphorylation-induced conformational changes [10] [11] [12]. These persistent complexes enable detailed analysis of protein activation mechanisms and the structural basis of signal transduction pathways.

Nuclear Magnetic Resonance Spectroscopy for Dynamic Binding Studies

Beryllium-9 Nuclear Magnetic Resonance Characterization

⁹Be nuclear magnetic resonance spectroscopy has emerged as a powerful technique for characterizing beryllium trifluoride complexes in solution. The ⁹Be nucleus, with a spin of 3/2 and high gyromagnetic ratio, provides excellent sensitivity for detecting different beryllium environments within protein complexes [13] [14] [15]. Chemical shift ranges from -10 to +10 ppm enable discrimination between various beryllium fluoride species, including BeF₃⁻ and BeF₄²⁻ complexes. The quadrupolar nature of the ⁹Be nucleus allows for the detection of anisotropic environments, providing information about protein binding sites and conformational dynamics.

Fluorine-19 Nuclear Magnetic Resonance Exchange Kinetics

¹⁹F nuclear magnetic resonance spectroscopy offers exceptional sensitivity for studying the exchange kinetics between different beryllium fluoride species. Chemical shifts in the range of -185 to -210 ppm allow for precise identification of BeF₃⁻ and BeF₄²⁻ complexes in equilibrium [13] [16] [17]. Exchange rate studies have revealed that magnesium ions can significantly accelerate the chemical exchange between beryllium fluoride species, with rate enhancements of 3-4 fold observed at low fluoride concentrations [17]. These dynamic studies provide crucial information about the formation and dissociation of beryllium fluoride-protein complexes.

| NMR Parameter | BeF₃⁻ Complex | BeF₄²⁻ Complex | Protein-Bound BeF₃⁻ | Exchange Rate (s⁻¹) |

|---|---|---|---|---|

| ⁹Be Chemical Shift (ppm) | -2.1 | +3.8 | -1.5 | 15-45 |

| ¹⁹F Chemical Shift (ppm) | -191.1 | -187.8 | -193.5 | 8-25 |

| Quadrupolar Coupling (Hz) | 850 | 1200 | 650 | Variable |

| Relaxation Time T₁ (ms) | 125 | 89 | 245 | - |

Solid-State Nuclear Magnetic Resonance Applications

Solid-state nuclear magnetic resonance techniques have been employed to study beryllium trifluoride interactions in crystalline protein complexes. Cross-polarization experiments enable selective excitation of specific beryllium environments, allowing for the identification of different binding modes within protein structures [13] [14]. These studies have revealed bimodal distributions of residual quadrupolar coupling constants, indicating the presence of multiple beryllium fluoride coordination environments within protein crystals. The application of magic angle spinning and variable temperature experiments provides additional insights into the dynamics of beryllium trifluoride binding.

Cryo-Electron Microscopy Applications in Multi-Domain Protein Complexes

High-Resolution Structural Analysis of Membrane Proteins

Cryo-electron microscopy has enabled the structural characterization of large membrane protein complexes in their native beryllium trifluoride-bound states. SERCA2b structures determined at 2.8 Å resolution have revealed the detailed mechanism of calcium transport regulation through beryllium trifluoride binding [5]. The E2-BeF₃⁻ state captures the enzyme in a conformation that stabilizes the luminal extension tail, providing insights into the unique regulatory mechanisms of SERCA2b compared to other calcium ATPases. These high-resolution structures demonstrate the power of cryo-electron microscopy in studying beryllium trifluoride-protein interactions in membrane-bound complexes.

Multi-Domain Protein Complex Dynamics

The application of cryo-electron microscopy to beryllium trifluoride-bound multi-domain protein complexes has revealed unprecedented details about conformational changes and domain interactions. Plasma membrane H⁺-ATPase hexamers studied at resolutions ranging from 2.0 to 3.0 Å have shown that beryllium trifluoride binding induces specific conformational changes that regulate enzyme activity [6]. The hexameric structure encircles a liquid-crystalline membrane domain composed of 57 ordered lipid molecules, demonstrating the complex relationship between beryllium trifluoride binding and membrane organization. These studies highlight the importance of beryllium trifluoride in understanding the cooperative mechanisms of multi-subunit enzyme complexes.

Time-Resolved Cryo-Electron Microscopy Studies

Recent advances in time-resolved cryo-electron microscopy have enabled the study of beryllium trifluoride binding kinetics and conformational transitions in real-time. GroEL-GroES chaperonin complexes have been analyzed using microfluidic mixing techniques combined with rapid freezing, achieving time resolutions of 5 milliseconds [18] [19]. These experiments have revealed the kinetics of beryllium trifluoride complex formation and visualized putative short-lived conformations of protein complexes. The ability to capture transient intermediate states provides valuable information about the mechanism of beryllium trifluoride binding and its effects on protein folding dynamics.

| Protein Complex | Resolution (Å) | Particle Number | Conformational States | Key Findings |

|---|---|---|---|---|

| SERCA2b-BeF₃⁻ | 2.8 | 145,000 | E2-BeF₃⁻ inhibited | Luminal tail stabilization |

| H⁺-ATPase hexamer | 2.5 | 89,000 | pH-activated | Lipid-encircled structure |

| P4-ATPase-BeF₃⁻ | 3.2 | 67,000 | Transport intermediate | Multiple domain conformations |

| KdpFABC-BeF₃⁻ | 3.8 | 52,000 | E2Pi state | K⁺ transport mechanism |

| GroEL-GroES-BeF₃⁻ | 2.1 | 125,000 | ATP-bound complex | Chaperonin folding dynamics |

Wikipedia

Dates

Explore Compound Types